An In-depth Technical Guide to the Physicochemical Properties of Ethyl Glucoside
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glucoside (C8H16O6) is an O-glycosyl compound, specifically a glycoside in which a glucose sugar group is bonded to an ethyl group via an O-glycosidic bond.[1][2] It exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon.[3] Found in various fermented beverages like sake and wine, ethyl glucoside has garnered attention as a potential biomarker for recent alcohol consumption due to its longer biological half-life compared to ethanol (B145695) itself.[4][5] Beyond its role in metabolomics, it also finds industrial applications as a shale inhibitor in water-based drilling fluids and as a multifunctional initiator for enzyme-catalyzed polymerizations.[4][6] This guide provides a comprehensive overview of the core physicochemical properties of ethyl glucoside, detailed experimental methodologies for their determination, and logical workflows for its synthesis and analysis.
Physicochemical Properties of Ethyl Glucoside
The following tables summarize the key quantitative physicochemical properties of ethyl glucoside, compiled from various sources. These values are essential for understanding its behavior in different chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C8H16O6 | [1][4][7] |
| Molecular Weight | 208.21 g/mol | [1][8][9] |
| Physical Description | White to off-white powder/solid | [4][8][10] |
| Melting Point | 73 °C to 179 °C (Varies by source and purity) | [7][8][10][11] |
| Boiling Point | 395.076 °C at 760 mmHg | [1][12][13] |
| Density | 1.404 g/cm³ | [1][12][13] |
| Flash Point | 192.735 °C | [1][12][13] |
| Index of Refraction | 1.54 | [1] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Water Solubility | 590 g/L (Predicted) | [2][3] |
| Solubility in Organic Solvents | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [4][10] |
| logP (Octanol-Water Partition Coefficient) | -1.8 to -2.169 (Calculated/Predicted) | [1][11] |
| ACD/LogD (pH 5.5) | -2.17 | [1] |
| ACD/LogD (pH 7.4) | -2.17 | [1] |
Table 3: Chemical and Molecular Properties
| Property | Value | Source(s) |
| pKa (Strongest Acidic) | 12.21 (Predicted) | [2][3] |
| pKa (Strongest Basic) | -3 (Predicted) | [2][3] |
| Hydrogen Bond Donor Count | 4 | [1][2] |
| Hydrogen Bond Acceptor Count | 6 | [1][2] |
| Rotatable Bond Count | 3 | [2][11] |
| Topological Polar Surface Area | 99.38 Ų - 99.4 Ų | [1][2][11] |
| Molar Refractivity | 46.551 cm³ | [1] |
| Polarizability | 18.454 x 10⁻²⁴ cm³ | [1] |
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of ethyl glucoside.
Synthesis of Ethyl Glucoside (Fischer Glycosidation)
This protocol describes a common method for synthesizing alkyl glucosides.
Principle: Fischer glycosidation involves the reaction of a monosaccharide (glucose) with an alcohol (ethanol) in the presence of an acid catalyst. The alcohol acts as both the solvent and the reactant.
Materials:
-
Anhydrous D-glucose
-
Anhydrous ethanol (absolute)
-
Strong acid catalyst (e.g., sulfuric acid or a perfluorosulfonic acid resin)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend anhydrous D-glucose in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add the acid catalyst to the stirring suspension.
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting glucose is consumed.
-
Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst by slowly adding a base (e.g., solid sodium bicarbonate) until effervescence ceases.
-
Filtration: Filter the mixture to remove the catalyst (if solid) and any salts formed during neutralization.
-
Solvent Evaporation: Remove the excess ethanol from the filtrate using a rotary evaporator.
-
Extraction: Dissolve the resulting syrup in water and extract the ethyl glucoside into an organic solvent like ethyl acetate. The aqueous layer will retain unreacted sugars and polar byproducts.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl glucoside product.
-
Purification: The crude product can be further purified by crystallization or column chromatography.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[1][4]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Purified ethyl glucoside sample
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry ethyl glucoside sample onto a clean, dry surface. Push the open end of a capillary tube into the powder to pack a small amount (1-2 mm height) into the sealed end.[1]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[4]
-
Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[4]
-
Data Recording: Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting point is reported as the range T1-T2.[11]
Determination of n-Octanol/Water Partition Coefficient (logP)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is a measure of lipophilicity. The shake-flask method is the classical approach.[8]
Materials:
-
Purified ethyl glucoside
-
n-Octanol (pre-saturated with water)
-
Water (pH-adjusted buffer, pre-saturated with n-octanol)
-
Separatory funnel or vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing them and allowing the phases to separate for at least 24 hours.[9]
-
Sample Preparation: Dissolve a known amount of ethyl glucoside in either the aqueous or octanol (B41247) phase.
-
Partitioning: Combine the solution with a known volume of the other phase in a separatory funnel or vial. The volume ratio is adjusted based on the expected logP.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.[14]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of ethyl glucoside in both the aqueous ([aqueous]) and organic ([organic]) phases using a suitable analytical method.
-
Calculation: Calculate the partition coefficient P = [organic] / [aqueous]. The final value is expressed as logP = log₁₀(P).[15]
Determination of pKa
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). Potentiometric titration is a highly accurate method for its determination. It involves titrating the compound with a standard acid or base and monitoring the pH change.[12]
Materials:
-
Potentiometer with a calibrated pH electrode
-
Automated titrator or burette
-
Stir plate and stir bar
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)[16]
-
Purified ethyl glucoside
-
Carbonate-free deionized water
-
Inert gas (e.g., nitrogen) to purge dissolved CO₂[16]
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Dissolve a precise amount of ethyl glucoside in carbonate-free water to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the pH electrode and the titrant delivery tube into the solution, ensuring the stir bar does not strike them.
-
Titration: Titrate the solution by adding small, precise increments of the standard titrant (NaOH for an acidic pKa, HCl for a basic pKa). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this titration curve. Specifically, the pH at the half-equivalence point (where half of the compound has been neutralized) is equal to the pKa.[17]
Visualizations: Workflows and Relationships
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of ethyl glucoside.
Analytical Workflow for Isomer Separation by GC-MS/MS
Caption: Analytical workflow for ethyl glucoside isomer separation.[3][10]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Ethyl glucoside | CAS:3198-49-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. pennwest.edu [pennwest.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
- 10. A validated method for the separation of ethyl glucoside isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
